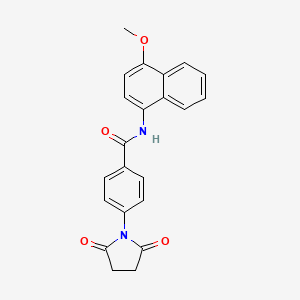

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide

Description

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c1-28-19-11-10-18(16-4-2-3-5-17(16)19)23-22(27)14-6-8-15(9-7-14)24-20(25)12-13-21(24)26/h2-11H,12-13H2,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDCUMCZAYKGAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide is a compound of significant interest due to its potential pharmacological applications, particularly in the fields of neurology and pain management. This article reviews the biological activity of this compound, focusing on its anticonvulsant and antinociceptive properties, as well as its pharmacokinetic profile.

- Molecular Formula: C_{21}H_{21}N_{3}O_{5}

- Molecular Weight: 395.415 g/mol

- CAS Number: 916753-62-3

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant activity of compounds derived from the pyrrolidine scaffold, including this compound. These compounds have shown efficacy in various seizure models:

- Maximal Electroshock (MES) Test: This model assesses the ability of compounds to prevent seizures induced by electrical stimulation. The compound demonstrated significant protective activity, indicating potential use in epilepsy treatment.

- Pentylenetetrazole-Induced Seizures: Compounds similar to this compound have shown effective dose (ED50) values indicating their potential as anticonvulsants. For instance, related derivatives showed ED50 values in the range of 22.4 to 79.5 mg/kg depending on the model used .

Antinociceptive Activity

The compound has also been evaluated for its antinociceptive properties:

- Formalin-Induced Pain Model: In this model, the compound exhibited significant pain relief, suggesting its utility in managing acute pain conditions. The mechanisms are likely linked to the inhibition of central sodium/calcium currents and TRPV1 receptor antagonism .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized by several studies:

| Parameter | Value |

|---|---|

| Absorption | High |

| Distribution | Moderate |

| Metabolism | Hepatic |

| Elimination Half-Life | TBD (To Be Determined) |

| Toxicity | Low in preliminary studies |

The drug-like properties indicate favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Case Studies

Several case studies have been reported regarding the efficacy of similar compounds:

- Study on Hybrid Pyrrolidine Derivatives : A focused set of pyrrolidine derivatives demonstrated broad-spectrum anticonvulsant activity across multiple seizure models. The lead compound showed significant efficacy with an ED50 value of 23.7 mg/kg in MES tests .

- Pain Management Trials : In trials assessing neuropathic pain models, compounds based on the pyrrolidine scaffold showed a reduction in pain responses comparable to established analgesics, indicating potential for clinical application in chronic pain management .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Structure-Activity Relationships (SAR)

The activity of benzamide derivatives in enhancing mAb production is highly dependent on substituent chemistry. Key analogs and their structural/functional differences are outlined below:

Metabolic and Glycosylation Effects

- MPPB :

- Target Compound :

- The methoxynaphthyl group’s lipophilicity could alter glucose metabolism or ATP utilization, but this requires experimental validation.

- N-linked glycosylation patterns (e.g., G0F, G1F) may differ due to steric effects of the naphthyl group, though this is untested.

Screening and Optimization Insights

- A high-throughput screen of 23,227 compounds identified MPPB as a hit (2.5% hit rate) .

- SAR studies emphasized that small, electron-rich substituents (e.g., 2,5-dimethylpyrrole) optimize productivity without compromising viability .

- The target compound’s methoxynaphthyl group deviates from this trend, suggesting it may occupy a distinct niche in chemical space with trade-offs between efficacy and cytotoxicity.

Q & A

How can researchers optimize the synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxynaphthalen-1-yl)benzamide to improve yield and purity?

Basic Research Question

Optimizing synthesis involves selecting reaction conditions (solvents, catalysts, and temperatures) and purification methods. For example, refluxing in ethanol with triethylamine as a base can enhance coupling efficiency during amide bond formation . Statistical approaches like Design of Experiments (DoE) can systematically vary parameters (e.g., molar ratios, temperature) to identify optimal conditions . Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane or recrystallization from methanol:water (4:1) improves purity to >95% .

What structural modifications to the pyrrolidinone or naphthalene moieties could enhance biological activity, and how should researchers prioritize these changes?

Advanced Research Question

The pyrrolidinone ring (2,5-dioxo group) and methoxynaphthalene substituent are critical for target binding. Modifications like replacing the methoxy group with halogens (e.g., Cl, Br) or alkyl chains may improve lipophilicity and membrane permeability . Prioritization should involve computational docking studies to predict interactions with target proteins (e.g., kinases or enzymes) and synthetic feasibility. For example, introducing electron-withdrawing groups on the naphthalene ring could stabilize π-π stacking interactions .

Which analytical techniques are most reliable for characterizing this compound’s stability under varying pH and temperature conditions?

Basic Research Question

Stability studies require HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation products under accelerated conditions (e.g., 40°C, 75% humidity) . NMR (1H/13C) confirms structural integrity, while mass spectrometry (ESI-TOF) detects hydrolytic or oxidative byproducts. For pH stability, incubate the compound in buffers (pH 1–12) and analyze at intervals using UV-Vis spectroscopy (λ = 250–300 nm) .

How can researchers resolve contradictions in reported biological activity data for analogs of this compound?

Advanced Research Question

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times) or impurities. Validate conflicting results using orthogonal assays (e.g., enzyme inhibition vs. cell viability) and ensure compound purity via LC-MS . Meta-analysis of structure-activity relationships (SAR) across studies can identify trends, such as increased antimycobacterial activity with electron-donating substituents on the benzamide core .

What experimental strategies are recommended for identifying the primary biological target of this compound?

Advanced Research Question

Use affinity chromatography with the compound immobilized on a resin to capture binding proteins from cell lysates . Follow-up with proteomic analysis (LC-MS/MS) or thermal shift assays to identify stabilized targets. Alternatively, CRISPR-Cas9 knockout screens can reveal genes whose absence confers resistance to the compound .

How does the compound’s solubility in aqueous vs. organic solvents impact formulation for in vivo studies?

Basic Research Question

The compound’s low aqueous solubility (due to aromatic and pyrrolidinone groups) necessitates formulation with co-solvents (e.g., DMSO/PEG 400) or nanocarriers (liposomes). Solubility can be quantified via shake-flask method in PBS (pH 7.4) and compared to organic solvents (DMSO, ethanol) . For in vivo dosing, ensure the formulation maintains >90% stability over 24 hours at 37°C .

What are the key considerations for designing analogs to reduce off-target effects while retaining potency?

Advanced Research Question

Use computational tools (e.g., molecular dynamics simulations) to predict binding to non-target proteins. Introduce steric hindrance (e.g., methyl groups) or polar substituents to disrupt off-target interactions . Test selectivity panels against related enzymes (e.g., kinase or protease families) and correlate with SAR data .

How can researchers validate the compound’s role in modulating specific signaling pathways (e.g., apoptosis, inflammation)?

Advanced Research Question

Combine transcriptomic (RNA-seq) and phosphoproteomic profiling to identify pathway activation. Use siRNA knockdown of predicted mediators (e.g., caspases for apoptosis) to confirm functional dependency . In vivo, employ transgenic models (e.g., NF-κB reporters) to track pathway modulation in real time .

What in silico methods are most effective for predicting metabolic liabilities of this compound?

Advanced Research Question

Predict cytochrome P450 metabolism using software like Schrödinger’s ADMET Predictor or SwissADME. Focus on vulnerable sites (e.g., pyrrolidinone ring oxidation) and validate with microsomal stability assays (human liver microsomes + NADPH) . Introduce deuterium at labile positions to slow metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.